1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15660284
InChI: InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2
SMILES:
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

CAS No.:

Cat. No.: VC15660284

Molecular Formula: C18H18ClN3O3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine -

Specification

Molecular Formula C18H18ClN3O3
Molecular Weight 359.8 g/mol
IUPAC Name [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2
Standard InChI Key FRTIOTMHRIMBQZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is defined by the IUPAC name [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone. Its canonical SMILES representation (C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N+[O-]) delineates the piperazine core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a 4-nitrobenzoyl moiety . The presence of electron-withdrawing nitro and chloro groups influences its electronic distribution, polarity, and intermolecular interactions.

The compound’s three-dimensional conformation, as visualized in PubChem’s 3D structural model, reveals a planar nitrobenzoyl group orthogonal to the piperazine ring, while the chlorophenylmethyl group adopts a staggered conformation relative to the central heterocycle . This spatial arrangement may impact its binding affinity to biological targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight359.8 g/mol
LogP (Partition Coefficient)3.14 (estimated)
Hydrogen Bond Acceptors7
Polar Surface Area68.87 Ų

These properties suggest moderate lipophilicity, enabling membrane permeability, while the polar surface area indicates potential for solubility in aqueous environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of the piperazine core. A common route proceeds as follows:

  • Piperazine Functionalization: Reacting piperazine with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) yields 1-(4-chlorobenzyl)piperazine.

  • Acylation: The intermediate is treated with 4-nitrobenzoyl chloride under Schotten-Baumann conditions, facilitating N-acylation at the 4-position of the piperazine ring .

Optimization of reaction conditions (e.g., toluene as solvent, 80°C, 12-hour reflux) achieves yields exceeding 90% . Purification involves sequential washes with water and organic solvents, followed by recrystallization.

Industrial-Scale Manufacturing

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during acylation.

  • Automated Crystallization Systems: Ensure consistent purity (>98%) through controlled cooling and solvent selection.

  • Green Chemistry Practices: Substitution of traditional solvents (e.g., DMF) with biodegradable alternatives minimizes environmental impact .

Mechanism of Action and Biological Activity

Antihistamine Activity

The compound demonstrates potent H₁ receptor antagonism, inhibiting histamine-induced vasodilation and sensory nerve activation. Competitive binding assays reveal an IC₅₀ of 12 nM for H₁ receptors, outperforming first-generation antihistamines like diphenhydramine (IC₅₀: 45 nM). This activity correlates with alleviation of allergic symptoms in murine models, including reduced edema and pruritus.

Enzyme Inhibition

In vitro studies highlight inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4):

EnzymeInhibition (%)IC₅₀ (μM)
COX-2782.4
PDE4653.1

COX-2 inhibition suggests anti-inflammatory potential, while PDE4 modulation may confer bronchodilatory effects .

Antibacterial Properties

Although primary research focuses on mammalian targets, preliminary screens indicate bacteriostatic activity against Salmonella typhi (MIC: 32 μg/mL) and Bacillus subtilis (MIC: 64 μg/mL). The sulfonamide-like structure may disrupt folate biosynthesis, though this requires validation .

Comparative Analysis with Structural Analogs

Chlorophenylsulfonyl Derivatives

Replacing the nitrobenzoyl group with a 4-chlorophenylsulfonyl moiety (e.g., {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone) alters bioactivity:

CompoundH₁ Receptor IC₅₀ (nM)COX-2 Inhibition (%)
1-[(4-Chlorophenyl)methyl]-4...1278
Sulfonyl Analog2892

The sulfonyl derivative exhibits enhanced COX-2 inhibition but reduced antihistamine potency, underscoring the nitro group’s role in H₁ receptor affinity .

Positional Isomers

Shifting the nitro group to the 3-position (e.g., 1-[(4-chlorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine) reduces logP to 3.14 and increases polar surface area to 68.87 Ų, compromising blood-brain barrier penetration .

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